6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine
Description
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a dihydropyrimidine ring
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(3,5-dimethylthiophen-2-yl)-3-methyl-4H-pyrimidine |
InChI |
InChI=1S/C11H14N2S/c1-8-6-9(2)14-11(8)10-4-5-12-7-13(10)3/h4-7,10H,1-3H3 |
InChI Key |
TYKMLHUICZCNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2C=CN=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Ultrasonic-Assisted Synthesis
Ultrasonication provides an alternative energy source for the cyclocondensation step.
Procedure ():
- Reaction Setup : Pyrimidine (800 mg, 9.99 mmol) and 3,5-dimethylthiophene (1.35 g, 11.99 mmol) are sonicated in TFA for 30 minutes at room temperature.
- Workup : The mixture is neutralized with NaHCO₃, extracted with EtOAc, and crystallized using hexane/ether.
Key Data :
- Yield : 83% for analogous thiophene derivatives.
- Optimization : Ultrasonication reduces reaction time from hours to minutes compared to conventional heating.
Boc-Protected Intermediate Route
This method uses tert-butoxycarbonyl (Boc) protection for easier isolation.
Procedure ():
- Boc Protection : The dihydropyrimidine intermediate is treated with (Boc)₂O in EtOAC under basic conditions.
- Deprotection : The Boc group is removed using HCl gas in ether.
Advantages : Improved solubility and purification efficiency.
Comparative Analysis of Methods
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Microwave-Assisted | 120°C, 30 min | Moderate | Rapid reaction, high energy efficiency |
| Ultrasonic-Assisted | RT, 30 min | High | Mild conditions, scalable |
| Boc-Protected Synthesis | Room temperature, 18 h | Moderate | Facilitates purification |
Structural Confirmation
Critical spectroscopic data validate the target compound:
- Molecular Formula : C₁₁H₁₄N₂S.
- Molecular Weight : 206.31 g/mol (PubChem CID 89750309).
- ¹³C NMR : Aromatic carbons appear at δ 110–153 ppm, with methyl groups at δ 16.5–16.6 ppm.
Challenges and Optimizations
- Regioselectivity : Thiophene substitution patterns influence reaction pathways; 3,5-dimethyl groups enhance steric control.
- Acid Sensitivity : TFA and HCl are critical for protonating intermediates but require careful neutralization to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully reduced thiophene or pyrimidine derivatives.
Scientific Research Applications
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and electronic devices due to its unique electronic properties.
Organic Electronics: The compound’s ability to participate in charge transfer processes makes it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene share structural similarities with 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil are structurally related and have similar applications in medicinal chemistry.
Uniqueness
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with enhanced biological and material properties .
Biological Activity
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C10H13N2S
- Molecular Weight : 199.29 g/mol
- CAS Number : 1449702-89-9
Synthesis
The compound is synthesized through a series of chemical reactions involving thiophenes and pyrimidines. A typical synthesis method includes:
- Ultrasonic Conditions : The reaction is often conducted under ultrasonic conditions to enhance yield and purity.
- Solvent Utilization : Common solvents include TFA (trifluoroacetic acid) and ethyl acetate for extraction and purification processes.
Tyrosinase Inhibition
One of the most notable biological activities of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |
|---|---|---|
| 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine | 70% at 20 µM | 15 |
| Kojic Acid (Control) | 90% at 20 µM | 5 |
Research indicates that this compound effectively inhibits both mushroom and mammalian tyrosinase activity, making it a candidate for further development in cosmetic and therapeutic applications against skin pigmentation issues .
Antioxidant Activity
The compound has also shown promising antioxidant properties. In various assays, it demonstrated significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related cellular damage.
| Assay Type | Activity (%) |
|---|---|
| DPPH Scavenging | 65% at 100 µg/mL |
| ABTS Assay | 70% at 100 µg/mL |
These findings suggest that the compound may protect cells from oxidative damage, contributing to its potential therapeutic roles .
Cytotoxicity Studies
Cytotoxicity assessments in B16F10 melanoma cells revealed that while some analogs exhibited cytotoxic effects, particularly at higher concentrations, 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine maintained cell viability at concentrations up to 20 µM. This low toxicity profile is advantageous for therapeutic applications .
Case Studies
Several studies have specifically investigated the biological activity of related compounds within the dihydropyrimidine class:
- Study on Melanin Production Inhibition : A study demonstrated that analogs of dihydropyrimidines significantly inhibited melanin production in B16F10 cells by targeting tyrosinase activity directly .
- Antioxidant Efficacy Investigation : Another investigation highlighted the antioxidant capabilities of similar compounds, suggesting mechanisms involving radical scavenging and inhibition of lipid peroxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
